molecular formula C24H34N2O B14603217 (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-75-3

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene

Katalognummer: B14603217
CAS-Nummer: 60692-75-3
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: JUHCPWAXKWDRFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its heptyloxy and 2-methylbutyl substituents on the phenyl rings, which can influence its physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:

    Diazotization: Aniline derivatives are first converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.

For this specific compound, the starting materials would be 4-(heptyloxy)aniline and 4-(2-methylbutyl)aniline. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of azobenzenes, including this compound, typically employs large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:

    Chemistry: Used as a model compound to study the photochemical and thermal isomerization of azobenzenes.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

    Medicine: Explored for its use in drug delivery systems where light-induced isomerization can trigger the release of therapeutic agents.

    Industry: Utilized in the development of photoresponsive materials and dyes.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect its binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azobenzene: The parent compound with no substituents on the phenyl rings.

    Disperse Orange 3: An azobenzene derivative used as a dye.

    4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups on the phenyl rings.

Uniqueness

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can influence its solubility, photochemical properties, and interactions with other molecules. These characteristics make it particularly useful in applications requiring precise control over molecular behavior.

Eigenschaften

CAS-Nummer

60692-75-3

Molekularformel

C24H34N2O

Molekulargewicht

366.5 g/mol

IUPAC-Name

(4-heptoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene

InChI

InChI=1S/C24H34N2O/c1-4-6-7-8-9-18-27-24-16-14-23(15-17-24)26-25-22-12-10-21(11-13-22)19-20(3)5-2/h10-17,20H,4-9,18-19H2,1-3H3

InChI-Schlüssel

JUHCPWAXKWDRFO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.